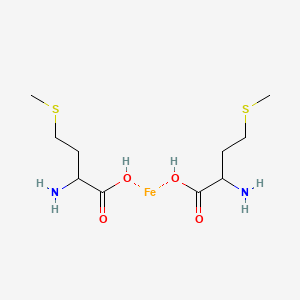
Bis(DL-methioninato-N,O)iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(DL-methioninato-N,O)iron is a coordination compound consisting of iron complexed with the amino acid methionine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(DL-methioninato-N,O)iron typically involves the reaction of iron salts with DL-methionine under controlled conditions. One common method includes dissolving iron(III) chloride in water and adding DL-methionine to the solution. The mixture is then stirred and heated to facilitate the formation of the complex. The reaction conditions, such as pH, temperature, and concentration, are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high yield. The product is then purified through crystallization or other separation techniques to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(DL-methioninato-N,O)iron undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the coordination environment of the iron center and the nature of the ligands.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iron(III) complexes, while reduction can yield iron(II) complexes. Substitution reactions result in new coordination compounds with different ligands .
Applications De Recherche Scientifique
Bis(DL-methioninato-N,O)iron has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of iron complexes.
Biology: The compound is investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Research explores its potential as a therapeutic agent for treating iron deficiency and related disorders.
Industry: It is used in various industrial processes, including catalysis and material science.
Mécanisme D'action
The mechanism of action of Bis(DL-methioninato-N,O)iron involves its interaction with molecular targets and pathways in biological systems. The iron center plays a crucial role in redox reactions and electron transfer processes. The compound can interact with enzymes and proteins, influencing their activity and function. The methionine ligands also contribute to the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(DL-methioninato-N,O)copper
- Bis(DL-methioninato-N,O)zinc
- Bis(DL-methioninato-N,O)cobalt
Uniqueness
Bis(DL-methioninato-N,O)iron is unique due to its specific coordination environment and the presence of methionine ligands. Compared to similar compounds, it exhibits distinct redox properties and reactivity patterns, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
82597-91-9 |
|---|---|
Formule moléculaire |
C10H22FeN2O4S2 |
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
2-amino-4-methylsulfanylbutanoic acid;iron |
InChI |
InChI=1S/2C5H11NO2S.Fe/c2*1-9-3-2-4(6)5(7)8;/h2*4H,2-3,6H2,1H3,(H,7,8); |
Clé InChI |
MMJLAAAOEQVXJU-UHFFFAOYSA-N |
SMILES canonique |
CSCCC(C(=O)O)N.CSCCC(C(=O)O)N.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















